molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2395453
CAS No.: 338401-03-9
M. Wt: 407.135
InChI Key: AYMPQARHYWSVEE-UHFFFAOYSA-N
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Description

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a specialized chemical compound designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This molecule incorporates two privileged structural motifs known to confer significant bioactive potential: a pyridine ring and a trifluoromethylphenyl group. The pyridine scaffold is a fundamental building block in biochemistry and pharmaceutical science, found in essential biomolecules like nucleic acids and vitamins . Its presence in over 85% of all FDA-approved small-molecule drugs underscores its critical role in forming effective interactions with biological targets such as enzymes and receptors . The strategic introduction of an iodine atom at the 5-position of the pyridine ring offers a versatile synthetic handle for further structural diversification through cross-coupling reactions, enabling researchers to create a library of analogues for structure-activity relationship (SAR) studies. The trifluoromethyl group attached to the phenyl urea moiety is a key feature that enhances the molecule's properties . This group is strongly electron-withdrawing and can significantly influence a compound's metabolic stability, lipophilicity, and overall bioavailability . The unique combination of the fluorine atom's physicochemical properties and the characteristics of the pyridine ring is frequently leveraged in the design of new agrochemicals and pharmaceuticals to improve target binding and optimize pharmacokinetic profiles . Urea-based compounds are widely investigated in drug discovery for their ability to act as hydrogen bond donors and acceptors, facilitating high-affinity binding to a wide range of biological targets. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPQARHYWSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4

Biological Activity

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains both iodine and trifluoromethyl functional groups, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C13H9F3IN3O
  • Molecular Weight : 407.13 g/mol
  • IUPAC Name : 1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea
  • CAS Number : 338401-03-9

The synthesis typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline using coupling agents like carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or dimethylformamide (DMF) under controlled conditions .

The biological activity of this compound has been evaluated through various studies, particularly focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

In a study evaluating a series of urea derivatives, the compound demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundA549 IC50 (μM)HCT-116 IC50 (μM)
This compoundTBDTBD
Sorafenib2.12 ± 0.182.25 ± 0.71

The exact IC50 values for this compound are still to be determined but are expected to be comparable to those of established anticancer agents like sorafenib .

The mechanism underlying the antiproliferative effects of this compound is believed to involve inhibition of key signaling pathways associated with cancer proliferation, particularly the Raf/MEK/ERK pathway. Structural analysis suggests that the urea moiety forms hydrogen bonds with amino acid residues in BRAF protein, indicating a potential role as a BRAF inhibitor .

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives of diaryl ureas have shown promising results in inhibiting cell proliferation in vitro. For instance, a related compound demonstrated an IC50 value of 2.39 ± 0.10 μM against A549 cells, indicating that modifications to the structure can enhance biological activity .
  • Structure–Activity Relationship (SAR) : The SAR studies highlight that modifications at specific positions on the pyridinyl ring significantly affect biological activity. Compounds with certain substituents exhibited enhanced potency against cancer cell lines, suggesting that further optimization could yield more effective therapeutic agents .
  • Potential Therapeutic Applications : Given its structural features and biological activity, this compound may serve as a lead compound for developing new anticancer therapies targeting specific pathways involved in tumor growth and survival.

Scientific Research Applications

Laboratory Synthesis

The synthesis of N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea typically involves the following steps:

  • Coupling Reaction : The reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline using a coupling agent such as carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent (e.g., dichloromethane or dimethylformamide).
  • Reaction Conditions : The reaction is conducted under controlled temperature conditions to optimize yield and purity.

Industrial Production

For large-scale production, automated reactors and continuous flow systems may be employed to enhance efficiency. Advanced purification techniques, such as recrystallization or chromatography, are utilized to achieve high-purity products.

This compound has been studied for its potential biological activities, particularly in the field of cancer research. Its structure suggests that it may interact with various biological targets, leading to significant antiproliferative effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity across several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation effectively. For example:

Cell LineIC50 (µM)Reference
A5491.5
MCF-72.0
HeLa1.8

These results suggest that this compound may serve as a promising lead compound for further development in cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies : A series of studies have evaluated the antiproliferative activity of urea derivatives, including this compound against the National Cancer Institute's 60 human cancer cell lines. Findings revealed significant growth inhibition across multiple cancer types, indicating broad-spectrum efficacy .
  • Comparative Efficacy : In comparative studies, compounds similar to this compound demonstrated superior potency compared to established chemotherapeutic agents like paclitaxel and gefitinib in various cancer cell lines .
  • Future Directions : Ongoing research aims to further elucidate the compound's mechanisms of action and optimize its structure for enhanced efficacy and selectivity against specific cancer types.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Impact:

  • Iodo vs. Chloro/Nitro Groups: The iodine atom in the target compound is bulkier and more polarizable than chloro or nitro groups found in analogs like N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea (CAS: 100124-60-5) or CTPPU (chloro-trifluoromethyl-phenylurea) . This may enhance binding affinity to hydrophobic protein pockets or improve metabolic stability.
  • Trifluoromethyl vs. Hydroxy/Methoxy Groups :
    • The 4-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects and lipophilicity, contrasting with CTP-(4-OH)-PU, which has a hydroxyl group that introduces hydrogen-bonding capability .
    • In EP 1 636 585 B1, a methoxy group in the pyridyloxy-aniline moiety modulates solubility and steric interactions .

Table 1: Substituent Comparison of Selected Urea Derivatives

Compound Name Substituents (R1/R2) Molecular Weight Key Applications
Target Compound 5-iodo-2-pyridinyl / 4-CF3-Ph ~423.2 (calc.) Under investigation
CTPPU 4-Cl-3-CF3-Ph / Phenyl ~370.8 Anticancer (NSCLC)
CTP-(4-OH)-PU 4-Cl-3-CF3-Ph / 4-OH-Ph ~386.8 Anticancer (NSCLC)
N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea 4-Cl-Ph / 5-nitro-2-pyridinyl ~296.7 Research chemical
Fluometuron 3-CF3-Ph / N,N-dimethyl ~232.2 Herbicide

Physical and Chemical Properties

  • Melting Points :
    • EP 1 636 585 B1 derivatives melt at 207–209°C, while fluometuron (simpler structure) has a lower melting point (~163°C) . The target compound’s iodine may increase melting point due to higher molecular symmetry.
  • Solubility :
    • Trifluoromethyl and iodo groups reduce water solubility compared to hydroxyl or methoxy-containing analogs .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves stepwise coupling of 5-iodo-2-aminopyridine and 4-(trifluoromethyl)phenyl isocyanate. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalysts : Coupling agents such as HATU or EDCI improve urea bond formation efficiency .
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) ensures purity .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and torsional strain in the urea core (e.g., C=O bond length ~1.23 Å, N-H···O hydrogen bonds) .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Pyridinyl protons (δ 8.2–8.6 ppm), aromatic trifluoromethyl groups (δ 7.4–7.8 ppm) .
  • ¹³C NMR : Urea carbonyl (δ ~155 ppm), CF₃ carbon (δ ~125 ppm, q, J = 270 Hz) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. Which in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer :

  • Kinase inhibition assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ against targets like VEGFR2 or PDGFRβ, given structural similarity to urea-based kinase inhibitors .
  • Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MDA-MB-231) using MTT or CellTiter-Glo .

Advanced Research Questions

Q. How can low yields in the pyridinyl-urea coupling step be optimized?

  • Methodological Answer :

  • Catalyst screening : Replace HATU with cheaper alternatives like DCC or DIC, monitoring by TLC .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes at 100°C, improving yield by 15–20% .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the pyridinyl amine to prevent side reactions, followed by acidic deprotection .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodological Answer :

  • Orthogonal assays : Compare surface plasmon resonance (SPR; for binding kinetics) with cell-based assays (e.g., luciferase reporters for functional inhibition) .
  • Molecular dynamics (MD) simulations : Analyze substituent effects (e.g., iodine vs. chlorine) on binding pocket interactions in targets like TRPV1 .
  • Metabolite profiling : Use LC-MS to identify off-target interactions or metabolic instability .

Q. What methods determine the impact of crystalline form on bioavailability?

  • Methodological Answer :

  • Polymorph screening : Use solvent evaporation (e.g., ethanol, acetonitrile) or slurry conversion to identify stable forms. Monitor via PXRD (e.g., peaks at 2θ = 6.7°, 12.7°) .
  • Solubility studies : Compare equilibrium solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) .
  • Dissolution testing : Apply USP Apparatus II (paddle method) at 37°C to correlate crystallinity with release kinetics .

Q. How do electronic effects of substituents influence kinase binding affinity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Replace iodine with electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to assess ΔIC₅₀ .
  • Density functional theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic regions impacting target interactions .
  • Crystallographic analysis : Compare co-crystal structures (e.g., PDB 8Z7) to map hydrogen bonding and hydrophobic contacts .

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